molecular formula C18H22N4O5S2 B2871171 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2309597-58-6

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2871171
CAS No.: 2309597-58-6
M. Wt: 438.52
InChI Key: BKQDEPHLSGZHCV-UHFFFAOYSA-N
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Description

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is a key feature, and the molecule also contains azetidine and pyrrolidine rings, both of which are types of heterocyclic amines. The compound also features sulfonyl groups and a methanone group .

Scientific Research Applications

Heterocyclic Synthesis and Anti-Cancer Evaluation

This compound is used in the synthesis of novel sulfonamides incorporating various biologically active moieties. These synthesized compounds have shown significant in vitro activity against human liver hepatocellular carcinoma cell line (HepG2), with some exhibiting better activity than methotrexate, a reference drug. Molecular docking studies indicate that certain synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme (Bashandy, 2015).

Synthesis of Low-Cost Emitters with Large Stokes' Shift

The compound is involved in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These derivatives, characterized by their optical properties, show absorption and fluorescence spectra with a remarkable Stokes' shift range. This suggests potential applications in creating luminescent low-cost materials (Volpi et al., 2017).

Development of Herbicides

The compound serves as a precursor in the synthesis of herbicidal sulfonurea compounds with imidazo[2, 1-b]thiazole moiety. These compounds have demonstrated potent herbicidal activity and good selectivity to rice plants, indicating its potential in agricultural applications (Ohta et al., 2010).

Organocatalysis in Chemical Synthesis

The compound is used in organocatalysis for regioselective ring-opening of aziridines by various nucleophiles. This methodology is efficient and applicable to gram-scale synthesis, suggesting its utility in large-scale chemical manufacturing processes (Ghosal et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities associated with imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-20-11-8-19-18(20)28(24,25)16-12-21(13-16)17(23)14-4-6-15(7-5-14)29(26,27)22-9-2-3-10-22/h4-8,11,16H,2-3,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDEPHLSGZHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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